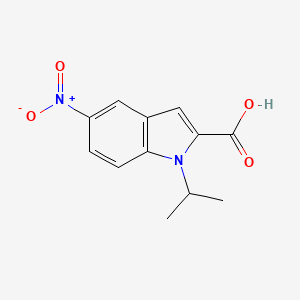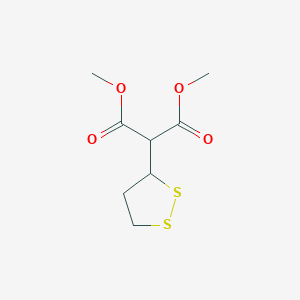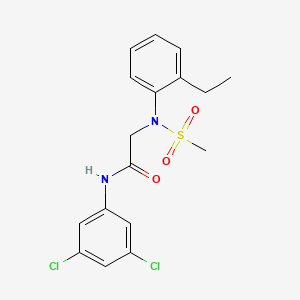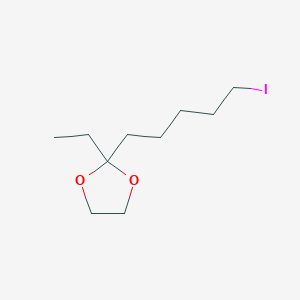
1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an isopropyl group at the first position, a nitro group at the fifth position, and a carboxylic acid group at the second position of the indole ring. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of an indole derivative followed by the introduction of the isopropyl group and carboxylation. For instance, starting with 1H-indole, nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The resulting 5-nitroindole can then be subjected to Friedel-Crafts alkylation using isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Finally, carboxylation can be performed using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps to ensure consistent product quality and yield. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions ortho and para to the nitro group
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides in the presence of a Lewis acid catalyst
Major Products:
Reduction of Nitro Group: 1-Isopropyl-5-amino-1H-indole-2-carboxylic acid.
Reduction of Carboxylic Acid Group: 1-Isopropyl-5-nitro-1H-indole-2-methanol.
Electrophilic Substitution: Various substituted indole derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-5-nitro-1H-indole-2-carboxylic acid
- 1-Ethyl-5-nitro-1H-indole-2-carboxylic acid
- 1-Isopropyl-5-amino-1H-indole-2-carboxylic acid
Comparison: 1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its lipophilicity and biological activity. Compared to its methyl and ethyl analogs, the isopropyl derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets.
Eigenschaften
Molekularformel |
C12H12N2O4 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
5-nitro-1-propan-2-ylindole-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-7(2)13-10-4-3-9(14(17)18)5-8(10)6-11(13)12(15)16/h3-7H,1-2H3,(H,15,16) |
InChI-Schlüssel |
MEINGDOBOGEOLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-{[(4-chlorophenyl)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499225.png)
![5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12499229.png)

methanone](/img/structure/B12499243.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3,5-dimethoxybenzoate](/img/structure/B12499253.png)
![5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B12499264.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499272.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12499273.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12499279.png)
![N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12499285.png)

![2-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B12499297.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-ethoxybenzoate](/img/structure/B12499306.png)
